ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
CAS No.:
Cat. No.: VC11206367
Molecular Formula: C19H15FN4O2
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -](/images/structure/VC11206367.png)
Specification
Molecular Formula | C19H15FN4O2 |
---|---|
Molecular Weight | 350.3 g/mol |
IUPAC Name | ethyl 2-amino-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Standard InChI | InChI=1S/C19H15FN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3 |
Standard InChI Key | QQTVKUFEAIZTJM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N |
Canonical SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N |
Introduction
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic organic compound belonging to the pyrroloquinoxaline class. This compound features a complex structure with a pyrrole ring fused to a quinoxaline system, an ethyl carboxylate group, and an amino group at the 2-position. The presence of a 4-fluorophenyl substituent enhances its chemical properties and potential biological activities.
Synthesis
The synthesis of ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. While specific synthesis pathways for this compound are not detailed in the available literature, similar compounds in the pyrroloquinoxaline class often require careful selection of starting materials and reaction conditions to achieve the desired structure.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | C19H15FN4O2 | Fluorophenyl substituent | Potential for enhanced biological activity due to fluorine |
Ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Not specified | Methoxy group | Potential neuroprotective effects |
Ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | C15H16N4O | Hydroxyethyl substituent | Different biological activity profile |
Research Findings and Future Directions
While detailed research findings specific to ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are scarce, its structural similarity to other pyrroloquinoxalines suggests potential applications in medicinal chemistry. Future studies should focus on elucidating its biological activities and exploring its therapeutic potential.
Availability and Commercial Use
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